(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol
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Overview
Description
2-Phenylethyl-beta-D-thiogalactoside is a chemical compound known for its role as a cell-permeable inhibitor of the reporter enzyme beta-galactosidase . This compound is often used in biochemical research due to its ability to inhibit specific enzymatic activities, making it valuable in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl-beta-D-thiogalactoside typically involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions. The compound can be recrystallized from water and dried in air to obtain a hydrated form, which can then be further dried over phosphorus pentoxide to achieve the anhydrous form .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl-beta-D-thiogalactoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 2-Phenylethyl-beta-D-thiogalactoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or dimethyl sulfoxide (DMSO) at controlled temperatures .
Major Products Formed
The major products formed from the reactions of 2-Phenylethyl-beta-D-thiogalactoside depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Scientific Research Applications
2-Phenylethyl-beta-D-thiogalactoside has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Phenylethyl-beta-D-thiogalactoside involves its inhibition of the enzyme beta-galactosidase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This results in a decrease in enzymatic activity, which can be measured and analyzed in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside: Another beta-galactosidase inhibitor used in similar biochemical assays.
4-Methylumbelliferyl-alpha-D-galactopyranoside: Used in fluorescence-based assays for detecting beta-galactosidase activity.
Uniqueness
2-Phenylethyl-beta-D-thiogalactoside is unique due to its specific structure, which allows it to permeate cell membranes and inhibit beta-galactosidase effectively. Its ability to be used in both in vitro and in vivo studies makes it a versatile tool in biochemical research .
Properties
Molecular Formula |
C14H20O5S |
---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)thiane-3,4,5-triol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1 |
InChI Key |
RXWGJLGIKBAPBK-MBJXGIAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](S2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(S2)CO)O)O)O |
Origin of Product |
United States |
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